(5-Ethyl-2-methylpyridin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Ethyl-2-methylpyridin-3-yl)methanol is an organic compound with a pyridine ring substituted with an ethyl group at the 5-position, a methyl group at the 2-position, and a hydroxymethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethyl-2-methylpyridin-3-yl)methanol can be achieved through several methods. One common approach involves the use of Grignard reagents. For example, the reaction of 5-ethyl-2-methylpyridine with formaldehyde in the presence of a Grignard reagent such as methylmagnesium bromide can yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow systems and catalytic processes can enhance the efficiency and yield of the production .
Chemical Reactions Analysis
Types of Reactions
(5-Ethyl-2-methylpyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of (5-Ethyl-2-methylpyridin-3-yl)carboxylic acid.
Reduction: Formation of this compound.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(5-Ethyl-2-methylpyridin-3-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of (5-Ethyl-2-methylpyridin-3-yl)methanol involves its interaction with molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The pyridine ring can also interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-2-methylpyridine: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
2-Methyl-5-ethylpyridine: Similar structure but different substitution pattern, leading to different chemical properties.
(5-Methylpyridin-3-yl)methanol: Similar structure but lacks the ethyl group, affecting its reactivity and applications
Uniqueness
(5-Ethyl-2-methylpyridin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
123903-23-1 |
---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
(5-ethyl-2-methylpyridin-3-yl)methanol |
InChI |
InChI=1S/C9H13NO/c1-3-8-4-9(6-11)7(2)10-5-8/h4-5,11H,3,6H2,1-2H3 |
InChI Key |
NYGVRXZKSMLURT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(N=C1)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.